
3,3,4,4-Tetrafluoropyrrolidine
Overview
Description
3,3,4,4-Tetrafluoropyrrolidine: is a fluorinated heterocyclic compound with the molecular formula C4H5F4N . It is characterized by the presence of four fluorine atoms attached to the pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry . The compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediol with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 3,3,4,4-Tetrafluoropyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity, making it valuable in drug design .
Biology and Medicine: The compound has shown potential in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes mellitus . It also exhibits insulin-like properties, inhibiting glucose production in the liver and showing potent anti-diabetic effects .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and environmental stability of these compounds .
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s fluorinated structure allows for strong binding interactions with its targets, contributing to its efficacy.
Comparison with Similar Compounds
- 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
- 2,2,3,3-Tetrafluorobutanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity, making it a versatile building block in various applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIPWWYVBZBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B7882041.png)

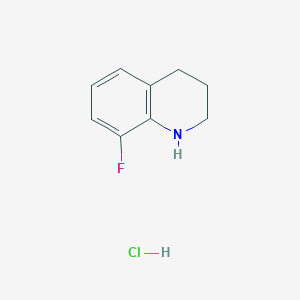
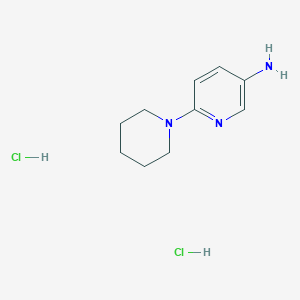
![4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride](/img/structure/B7882068.png)
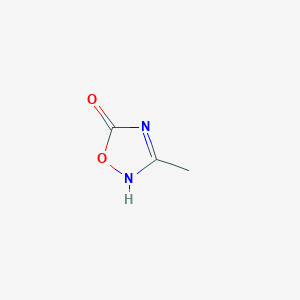
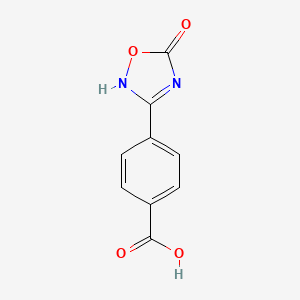
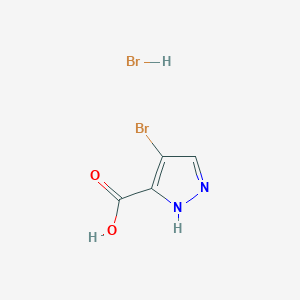
![(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B7882085.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B7882089.png)

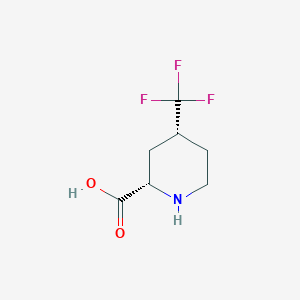
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B7882099.png)
![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)
